Ebeiedinone Demonstrates 3.0-Fold Lower AChE IC50 and Distinct AChE/BChE Selectivity Profile Compared to Hupeheninoside
In a head-to-head screening study of 18 Fritillaria alkaloids and derivatives, ebeiedinone exhibited an IC50 of 5.7 ± 0.004 μM for human red blood cell acetylcholinesterase (RBC AChE) and 5.2 ± 0.002 μM for human plasma butyrylcholinesterase (BChE) [1]. This represents a 3.0-fold lower (more potent) AChE IC50 compared to hupeheninoside (16.9 ± 0.018 μM) and a 7.4-fold higher (less potent) BChE IC50 compared to chuanbeinone (0.7 ± 0.001 μM) [1]. Ebeiedinone demonstrated a balanced dual inhibition profile (AChE/BChE IC50 ratio ≈ 1.1), in contrast to N-demethylpuqietinone which showed AChE selectivity (ratio ≈ 0.51) and hupeheninoside which showed BChE selectivity (ratio ≈ 8.0) [1].
| Evidence Dimension | IC50 for human RBC AChE and human plasma BChE |
|---|---|
| Target Compound Data | Ebeiedinone: AChE IC50 = 5.7 ± 0.004 μM; BChE IC50 = 5.2 ± 0.002 μM |
| Comparator Or Baseline | Hupeheninoside: AChE IC50 = 16.9 ± 0.018 μM; Chuanbeinone: BChE IC50 = 0.7 ± 0.001 μM; N-demethylpuqietinone: AChE IC50 = 6.4 ± 0.003 μM, BChE IC50 = 12.5 ± 0.026 μM |
| Quantified Difference | Ebeiedinone vs. Hupeheninoside AChE IC50: 3.0-fold lower (more potent); Ebeiedinone vs. Chuanbeinone BChE IC50: 7.4-fold higher (less potent); Ebeiedinone AChE/BChE ratio ≈ 1.1 vs. N-demethylpuqietinone ≈ 0.51 vs. Hupeheninoside ≈ 8.0 |
| Conditions | Human whole blood ChE assay; human RBC AChE and human plasma BChE isolated enzyme assays; 1.0 × 10⁻⁴ M screening concentration |
Why This Matters
For researchers requiring dual cholinesterase inhibition without strong subtype selectivity, ebeiedinone provides a quantitatively distinct profile not achievable with the more selective comparators.
- [1] Lin BQ, Ji H, Li P, Fang W, Jiang Y. Inhibitors of acetylcholine esterase in vitro—screening of steroidal alkaloids from Fritillaria species. Planta Medica. 2006;72(9):814-818. doi:10.1055/s-2006-947168. View Source
